REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:17])[NH:11][NH:12][C:13](OC)=[O:14])[CH:5]=[C:6]([Cl:8])[CH:7]=1>[OH-].[K+]>[Cl:8][C:6]1[CH:5]=[C:4]([N:9]2[C:10](=[O:17])[NH:11][NH:12][C:13]2=[O:14])[CH:3]=[C:2]([Cl:1])[CH:7]=1 |f:1.2|
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Name
|
4-(3,5-dichlorophenyl)-1-(methoxycarbonyl)semicarbazide
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(NNC(=O)OC)=O
|
Name
|
|
Quantity
|
54.5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and pentane, and oven
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(NNC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |